molecular formula C11H11NO3 B5425632 2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran

2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran

Cat. No. B5425632
M. Wt: 205.21 g/mol
InChI Key: QMOOMHGHQYTCLO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran, also known as MNB, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran involves its ability to interact with proteins and enzymes involved in various biochemical and physiological processes. This compound has been shown to bind to amyloid-beta peptides and inhibit their aggregation, which is believed to be a key factor in the development of Alzheimer's disease. This compound also interacts with enzymes involved in oxidative stress and inflammation, which are believed to be involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, protection against oxidative stress and inflammation, and inhibition of cancer cell growth. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran in lab experiments is its ability to inhibit the aggregation of amyloid-beta peptides, which is a key factor in the development of Alzheimer's disease. This compound also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity, which must be carefully controlled to ensure the safety of researchers.

Future Directions

There are several future directions for the use of 2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran in scientific research. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, there is potential for the use of this compound in the development of new cancer therapies, particularly in combination with other drugs.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its ability to inhibit the aggregation of amyloid-beta peptides, protect against oxidative stress and inflammation, and inhibit cancer cell growth make it a promising candidate for the development of new therapies for various diseases. However, its toxicity must be carefully controlled to ensure the safety of researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran with nitroethylene in the presence of a catalyst. This reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The purity of this compound is crucial for its use in scientific research, and therefore, the synthesis method must be carefully controlled.

Scientific Research Applications

2-methyl-7-(2-nitrovinyl)-2,3-dihydro-1-benzofuran has potential applications in scientific research, particularly in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. This compound has also been shown to protect against oxidative stress and inflammation, which are associated with Parkinson's disease. In addition, this compound has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-methyl-7-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-7-10-4-2-3-9(11(10)15-8)5-6-12(13)14/h2-6,8H,7H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOOMHGHQYTCLO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C(=CC=C2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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